molecular formula C13H14O3 B1139494 Ncs-382 CAS No. 520505-01-5

Ncs-382

Cat. No.: B1139494
CAS No.: 520505-01-5
M. Wt: 218.25 g/mol
InChI Key: UADPGHINQMWEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NCS-382 involves several steps. One common method includes the reaction of 5-hydroxy-5,7,8,9-tetrahydro-6H-benzoaannulen-6-one with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield this compound .

Chemical Reactions Analysis

NCS-382 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

520505-01-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

InChI

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)

InChI Key

UADPGHINQMWEAG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O

Synonyms

6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: NCS-382 is a semirigid analog of GHB.

    ANone: The provided research focuses primarily on the pharmacological properties of this compound. Data on material compatibility and stability under various conditions is not explicitly discussed.

    A: this compound is not reported to possess catalytic properties. The research primarily investigates its potential as a pharmacological tool for studying GHB receptors. [, ]

    A: While the provided research does not detail specific computational studies on this compound, it acknowledges the need for further investigation into the structural requirements of GHB receptor-ligand interactions. [] Computational chemistry and modeling could be valuable tools in this pursuit.

    A: Research on this compound analogs has provided insights into its SAR. Studies have shown that the R-enantiomer of this compound exhibits higher affinity for GHB receptors compared to the S-enantiomer, highlighting the importance of stereochemistry. [, ] Additionally, modifications to the cyclic structure of this compound, such as the introduction of cyclohexene and cyclopentene rings, have yielded analogs with even higher affinity for GHB receptors. [] These findings suggest that the size and conformation of the cyclic moiety are crucial for binding affinity.

    ANone: Specific information about the stability of this compound under various conditions and formulation strategies is not elaborated on in the provided research.

    ANone: The provided research focuses on the pharmacological characterization of this compound, and does not address specific SHE regulations related to the compound. As a research chemical, standard laboratory safety procedures would apply.

    A: While detailed PK/PD studies are not presented in the research, some findings suggest that this compound can cross the blood-brain barrier and exert central effects. [, ] Its metabolic fate and elimination pathways require further investigation.

    ANone: The development of resistance or cross-resistance to this compound has not been reported in the provided research.

    A: The research primarily focuses on the pharmacological characterization of this compound. While acute toxicity studies are not detailed, some studies suggest potential adverse effects. For instance, high doses of this compound have been associated with motor impairment in mice. [] Further research is needed to fully characterize its toxicological profile, particularly long-term effects.

    ANone: The provided research focuses primarily on the pharmacological characterization of this compound as a tool to investigate GHB receptors. Information regarding drug delivery, biomarkers, analytical methods, environmental impact, and other aspects are not discussed in the context of this compound.

    ANone: Yes, research on this compound holds potential for cross-disciplinary collaborations. Furthering our understanding of its interaction with GHB receptors necessitates expertise from:

    • Medicinal Chemistry: to design and synthesize novel this compound analogs with improved pharmacological profiles, focusing on enhanced affinity, selectivity, and potentially separating the agonist and antagonist activities. []

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